Oleic anhydride

Catalog No.
S782802
CAS No.
24909-72-6
M.F
C36H66O3
M. Wt
546.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleic anhydride

CAS Number

24909-72-6

Product Name

Oleic anhydride

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate

Molecular Formula

C36H66O3

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

cis-9-Octadecenoic anhydride

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Synthesis of Lipids

Oleic anhydride serves as a crucial building block for synthesizing various complex lipids, including:

  • Phospholipids: These are essential components of cell membranes. Oleic anhydride reacts with suitable alcohols to form phosphatidylcholine, a major phospholipid .
  • Triglycerides: These are the main storage form of fat in animals and plants. Oleic anhydride can be used to synthesize triglycerides with specific fatty acid chains for research purposes.

These synthesized lipids are valuable for studying cellular processes, membrane dynamics, and lipid-protein interactions.

Studying Cholesterol Transport

Research has explored the potential of oleic anhydride in generating foam cells. These are macrophages that have engulfed excessive amounts of cholesterol, a key step in the development of atherosclerosis . By inducing the formation of foam cells in vitro (in a lab setting) using oleic anhydride, researchers can investigate potential treatments for this condition.

Other Research Applications

Limited research suggests oleic anhydride might possess other interesting properties:

  • Anti-inflammatory effects: Some studies have investigated the potential anti-inflammatory properties of oleic anhydride, but further research is needed to confirm these findings.
  • Sphingosine Kinase Inhibition: A study indicated oleic anhydride's ability to inhibit sphingosine-induced phosphorylation, a cellular signaling process, but more research is required to understand its implications .

Oleic anhydride is a fatty acid anhydride derived from oleic acid, a monounsaturated long-chain fatty acid found in many plant and animal fats. It is a colorless to light yellow liquid at room temperature []. Oleic anhydride holds significance in scientific research due to its role in the synthesis of various biological molecules and its potential applications in studying cellular processes [, ].


Molecular Structure Analysis

Oleic anhydride has the chemical formula C36H66O3. Its structure consists of two oleic acid molecules linked by an anhydride bond (O-C=O). Each oleic acid chain contains 18 carbon atoms with a single cis-double bond at the ninth carbon position (C=C). The key features of its structure include:

  • Long aliphatic chains: These chains contribute to the hydrophobic nature of the molecule [].
  • Cis-double bond: The presence of a cis-double bond introduces a kink in the otherwise linear chain, affecting the packing and physical properties of the molecule [].
  • Anhydride linkage: This linkage makes oleic anhydride a reactive molecule, readily undergoing reactions with nucleophiles [].

Chemical Reactions Analysis

Synthesis

Oleic anhydride is typically synthesized by dehydrating oleic acid under controlled conditions. This reaction can be represented by the following equation:

2 CH3(CH2)7CH=CH(CH2)7COOH → (CH3(CH2)7CH=CH(CH2)7CO)2O + H2O []

Reactions with Nucleophiles

Oleic anhydride reacts readily with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. These reactions are used to introduce oleic acid moieties into various biomolecules for research purposes [].

(Example) Reaction with Ethanol:

(CH3(CH2)7CH=CH(CH2)7CO)2O + 2 CH3CH2OH → 2 CH3(CH2)7CH=CH(CH2)7COOCH2CH3 + H2O

Decomposition

Oleic anhydride can decompose under high temperatures or prolonged storage, releasing oleic acid and water [].

Physical and Chemical Properties

  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) []. Insoluble in water [].
  • Stability: Relatively unstable, prone to decomposition under high temperatures or prolonged storage [].

Studies suggest that oleic anhydride might inhibit the phosphorylation of specific proteins in immune cells, potentially impacting cell signaling pathways []. However, the precise mechanism of action requires further investigation.

XLogP3

14.9

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 60 of 83 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24909-72-6

General Manufacturing Information

9-Octadecenoic acid (9Z)-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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